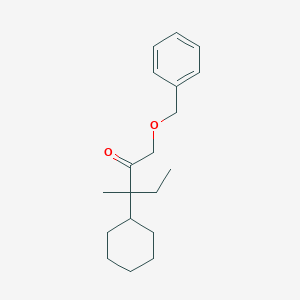
1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a cyclohexyl and methyl-substituted pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide or through the use of benzyloxypyridine as a reagent.
Cyclohexyl and Methyl Substitution: The cyclohexyl and methyl groups are introduced through alkylation reactions, often using cyclohexyl bromide and methyl iodide under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving ketones and aldehydes under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors . The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and membrane permeability .
Comparison with Similar Compounds
1-Benzyloxy-4-bromobenzene: Shares the benzyloxy group but differs in its aromatic substitution pattern.
1-Benzyloxy-5-phenyltetrazole: Contains a benzyloxy group and a tetrazole ring, offering different reactivity and applications.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar benzyloxy group with additional hydroxyl functionality.
Uniqueness: 1-(Benzyloxy)-3-cyclohexyl-3-methylpentan-2-one is unique due to its combination of a benzyloxy group with a cyclohexyl and methyl-substituted pentanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
834905-93-0 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-cyclohexyl-3-methyl-1-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C19H28O2/c1-3-19(2,17-12-8-5-9-13-17)18(20)15-21-14-16-10-6-4-7-11-16/h4,6-7,10-11,17H,3,5,8-9,12-15H2,1-2H3 |
InChI Key |
JJCZNHJEYNYRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1CCCCC1)C(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


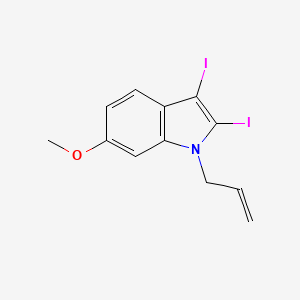
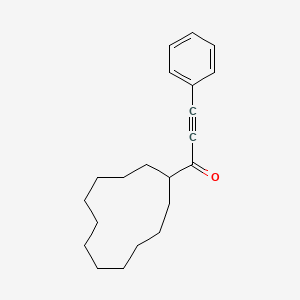
![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
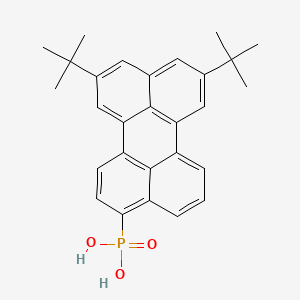
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)
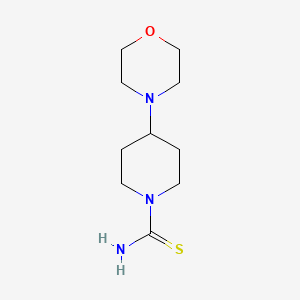
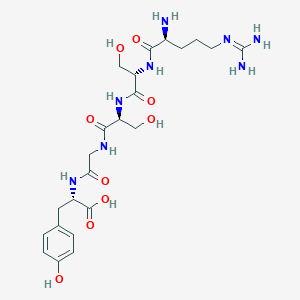
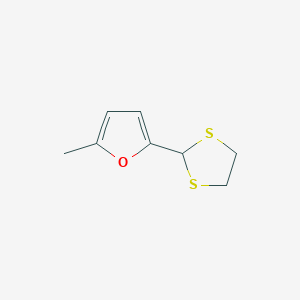
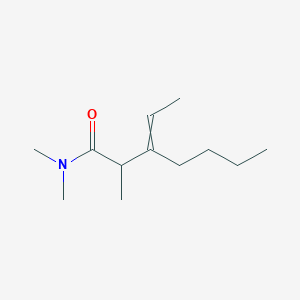
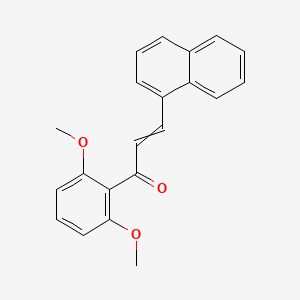
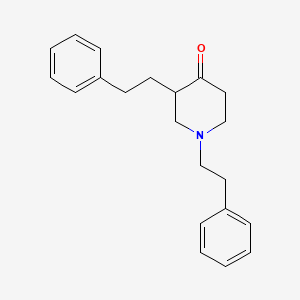
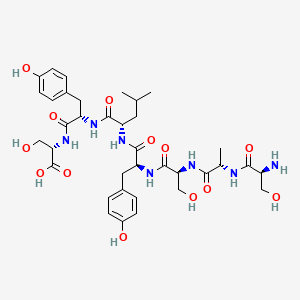
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)
